molecular formula C8H8ClNO4 B2679749 (4-Chloro-5-methoxy-2-nitrophenyl)methanol CAS No. 1823319-30-7

(4-Chloro-5-methoxy-2-nitrophenyl)methanol

Cat. No.: B2679749
CAS No.: 1823319-30-7
M. Wt: 217.61
InChI Key: RSRSRWOPVRQZQW-UHFFFAOYSA-N
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Description

(4-Chloro-5-methoxy-2-nitrophenyl)methanol is an organic compound with the molecular formula C8H8ClNO4 It is characterized by the presence of a chloro, methoxy, and nitro group attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-5-methoxy-2-nitrophenyl)methanol typically involves the nitration of 4-chloro-5-methoxybenzyl alcohol. The nitration process can be carried out using a mixture of sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of 4-chloro-5-methoxy-2-nitrobenzaldehyde or 4-chloro-5-methoxy-2-nitrobenzoic acid.

    Reduction: Formation of 4-chloro-5-methoxy-2-aminophenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-5-methoxy-2-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-5-methoxy-2-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

    2-Nitrobenzyl alcohol: Similar in structure but lacks the chloro and methoxy groups.

    4,5-Dimethoxy-2-nitrobenzyl alcohol: Contains an additional methoxy group compared to (4-Chloro-5-methoxy-2-nitrophenyl)methanol.

    5-Methyl-2-nitrophenol: Similar nitro and phenol groups but differs in the position and type of substituents.

Uniqueness: this compound is unique due to the specific combination of chloro, methoxy, and nitro groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

IUPAC Name

(4-chloro-5-methoxy-2-nitrophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4/c1-14-8-2-5(4-11)7(10(12)13)3-6(8)9/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRSRWOPVRQZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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